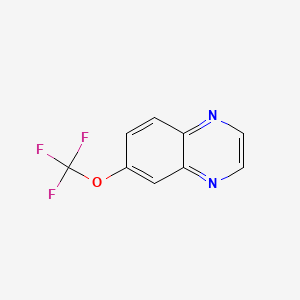

6-(Trifluoromethoxy)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Trifluoromethoxy)quinoxaline is an organic compound with a molecular formula of C9H5F3N2O . It is a white crystalline solid and is used in organic synthesis.

Synthesis Analysis

The synthesis of quinoxalines has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the selective C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion .Molecular Structure Analysis

The molecular weight of 6-(Trifluoromethoxy)quinoxaline is 214.14 g/mol . The InChI string representation of its structure isInChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H . Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)quinoxaline has a molecular weight of 214.14 g/mol . It has a topological polar surface area of 35 Ų . The exact mass and monoisotopic mass are 214.03539727 g/mol .科学的研究の応用

Optical and Morphological Studies

6-(Trifluoromethoxy)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism. These compounds exhibit large Stoke’s shifts and fluorescence in solid and aggregated states, which is attributed to intramolecular charge transfer and restricted intramolecular rotation. Their nano-aggregates and morphologies were characterized using techniques like DLS and SEM (Rajalakshmi & Palanisami, 2020).

Spectral and Theoretical Investigations

Triarylamines based on 6H-indolo[2,3-b]quinoxaline and derivatives have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential for applications in materials science due to their unique spectral properties and stability (Thomas & Tyagi, 2010).

Electrochemical Behavior

The electrochemical behavior of novel quinoxaline derivatives has been explored, particularly focusing on redox reactions and thermodynamic parameters. This includes studying the pH-dependent electrochemistry of these compounds, which is valuable for understanding their potential in electrochemical applications (Shah et al., 2014).

Synthetic Chemistry

6-(Trifluoromethoxy)quinoxaline has been utilized in synthetic chemistry, particularly in the synthesis of 2,3,6-substituted quinoxalines. This involves innovative synthetic routes offering advantages like milder conditions and easy workup procedures (Shekhar et al., 2014).

DNA Intercalation Studies

Studies on DNA oligonucleotides have incorporated 6H-indolo[2,3-b]quinoxaline as a covalently bound heteroaromatic intercalator. This research provides insights into the stabilization of DNA duplexes and their potential applications in molecular biology (Wamberg et al., 2006).

Safety and Hazards

作用機序

特性

IUPAC Name |

6-(trifluoromethoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNCFTHPNPDQPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681975 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-43-8 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)

![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)